3-chloro-4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide is a complex organic compound that features a combination of chloro, fluoro, furan, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which include 3-chloro-4-fluorobenzenesulfonyl chloride and 2-(furan-3-yl)-2-hydroxyethylamine.
Nucleophilic Substitution Reaction: The 3-chloro-4-fluorobenzenesulfonyl chloride undergoes a nucleophilic substitution reaction with 2-(furan-3-yl)-2-hydroxyethylamine to form the desired product. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as solvent recovery and waste management to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while substitution of the chloro group may result in the formation of various substituted benzenesulfonamides.
Scientific Research Applications
3-chloro-4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Pharmaceuticals: The compound may serve as a lead compound in the development of new drugs, especially those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The chloro and fluoro groups may enhance binding affinity through hydrophobic interactions and halogen bonding. The furan ring can participate in π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-fluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide
- 3-chloro-4-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzenesulfonamide
- 3-chloro-4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
Uniqueness
3-chloro-4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and binding affinity, while the furan ring provides additional sites for interaction with biological targets. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFNO4S/c13-10-5-9(1-2-11(10)14)20(17,18)15-6-12(16)8-3-4-19-7-8/h1-5,7,12,15-16H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRJNFKWUHPZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCC(C2=COC=C2)O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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